1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 178311-60-9
VCID: VC0060652
InChI: InChI=1S/C9H18N2O.2ClH/c1-12-9-2-4-11(5-3-9)8-6-10-7-8;;/h8-10H,2-7H2,1H3;2*1H
SMILES: COC1CCN(CC1)C2CNC2.Cl.Cl
Molecular Formula: C9H18N2O
Molecular Weight: 170.256

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride

CAS No.: 178311-60-9

Cat. No.: VC0060652

Molecular Formula: C9H18N2O

Molecular Weight: 170.256

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride - 178311-60-9

Specification

CAS No. 178311-60-9
Molecular Formula C9H18N2O
Molecular Weight 170.256
IUPAC Name 1-(azetidin-3-yl)-4-methoxypiperidine;dihydrochloride
Standard InChI InChI=1S/C9H18N2O.2ClH/c1-12-9-2-4-11(5-3-9)8-6-10-7-8;;/h8-10H,2-7H2,1H3;2*1H
Standard InChI Key WSQRFHDHJUHBIQ-UHFFFAOYSA-N
SMILES COC1CCN(CC1)C2CNC2.Cl.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride consists of a four-membered azetidine ring connected at its 3-position to a six-membered piperidine ring that bears a methoxy substituent at the 4-position. This compound exists as a dihydrochloride salt, where both nitrogen atoms (one in the azetidine ring and one in the piperidine ring) are protonated with chloride counterions.

Basic Physical and Chemical Properties

The compound's physical and chemical properties are summarized in Table 1:

PropertyValue
CAS Number178311-60-9
Molecular Formula (free base)C₉H₁₈N₂O
Molecular Formula (dihydrochloride)C₉H₂₀Cl₂N₂O
Molecular Weight (free base)170.25 g/mol
Molecular Weight (dihydrochloride)243.18 g/mol
Physical StateCrystalline solid
SolubilityHighly soluble in water and polar organic solvents
Melting PointNot specifically reported in literature

The dihydrochloride salt form significantly enhances water solubility compared to the free base form, making it more suitable for various biomedical applications and facilitating its handling in aqueous environments .

Structural Significance

The compound belongs to two important heterocyclic classes: azetidines and piperidines. The azetidine moiety provides a favorable balance between molecular stability and structural rigidity, which is highly desirable in drug design for precisely controlling pharmacological properties . The piperidine ring with its methoxy substituent introduces additional functionality that can influence the compound's binding characteristics and pharmacokinetic profile.

Synthesis Methods

Coupling of Functionalized Precursors

The synthesis likely involves the coupling of appropriately functionalized azetidine and piperidine precursors. This may include nucleophilic substitution reactions between an N-protected 3-azetidinamine and a suitable 4-methoxypiperidine derivative bearing a good leaving group.

Reductive Amination Approach

Another potential route could involve reductive amination between a 3-azetidinone and 4-methoxypiperidine, followed by salt formation with hydrogen chloride.

Salt Formation

The dihydrochloride salt is typically prepared by treating the free base with a solution of hydrogen chloride in an appropriate organic solvent, such as diethyl ether, ethanol, or isopropanol. The crystalline salt precipitates from solution and can be isolated by filtration, followed by washing and drying under controlled conditions.

Structural Analogs and Comparative Analysis

Fluorinated Analog

A closely related compound is 1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochloride (CAS: 194427-15-1), which differs only in having a fluoro substituent instead of a methoxy group at the 4-position of the piperidine ring . This fluorinated analog may exhibit:

  • Enhanced metabolic stability

  • Altered lipophilicity and membrane permeability

  • Different hydrogen-bonding interactions with biological targets

Extended Functionality Derivatives

1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine trihydrochloride represents another related compound with structural modifications including:

  • Replacement of the piperidine with a piperazine ring

  • Extension of the methoxy group to a 2-methoxyethyl substituent

  • Formation of a trihydrochloride salt due to the additional basic nitrogen

Table 2: Comparative Analysis of Structural Analogs

CompoundKey Structural DifferencesPotential Impact on Properties
1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochlorideReference compoundBaseline properties
1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochlorideF instead of OCH₃ at piperidine C-4Increased metabolic stability; altered lipophilicity
1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine trihydrochloridePiperazine ring; extended methoxy groupEnhanced water solubility; different hydrogen bonding profile

Pharmacological Significance

CNS-Active Compounds

The azetidine-piperidine scaffold shares structural similarities with compounds investigated for central nervous system (CNS) activity. For example, LY3154207, which contains a piperidine motif, is a D1 positive allosteric modulator investigated for Lewy body dementia . The rigid scaffold of 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride could potentially provide favorable binding properties to CNS targets.

Enzyme Inhibitors

Piperidine derivatives combined with other heterocyclic structures have been explored as enzyme inhibitors. For instance, various substituted piperidines have been investigated as dipeptidyl peptidase IV (DPP4) inhibitors for diabetes treatment . The combination of azetidine and methoxypiperidine in our compound of interest may confer unique binding characteristics for targeting specific enzymes.

Structure-Activity Considerations

Several structural features of 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride may influence its pharmacological profile:

  • The rigid four-membered azetidine ring constrains conformational flexibility, potentially leading to enhanced target selectivity

  • The methoxy group at the 4-position of the piperidine ring can serve as a hydrogen bond acceptor in interactions with biological targets

  • The dihydrochloride salt form impacts the compound's physicochemical properties, including solubility and permeability across biological membranes

Applications in Medicinal Chemistry and Drug Discovery

Building Block for Complex Molecules

The bifunctional nature of 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride makes it a valuable building block for the synthesis of more complex molecules. The azetidine-piperidine scaffold can be further functionalized to develop compounds with enhanced potency and selectivity for specific biological targets.

Structure-Activity Relationship Studies

This compound can serve as a valuable starting point for structure-activity relationship (SAR) studies. Systematic modifications of the basic scaffold could include:

  • Varying the substituent at the 4-position of the piperidine ring

  • Introduction of additional functional groups on either the azetidine or piperidine rings

  • Exploration of alternative salt forms or isosteric replacements

Relevance to Contemporary Research

Recent developments in medicinal chemistry highlight the significance of compounds containing azetidine and piperidine moieties:

  • Azetidine-containing compounds have emerged as important scaffolds in drug discovery due to their unique conformational properties .

  • BLU-945, which incorporates an azetidine moiety combined with other heterocycles, has been developed as a potent inhibitor targeting epidermal growth factor receptor (EGFR) mutations in non-small-cell lung cancer .

  • The combination of azetidine with piperidine creates a distinctive three-dimensional architecture that may occupy novel regions of chemical space, potentially leading to compounds with unique biological activities.

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride is limited in the available literature, expected characteristics can be inferred:

NMR Spectroscopy

The proton NMR spectrum would typically feature:

  • A singlet for the methoxy protons (approximately 3.3-3.4 ppm)

  • Complex multiplets for the azetidine ring protons (approximately 2.0-3.5 ppm)

  • Multiplets corresponding to the piperidine ring protons (approximately 1.5-3.5 ppm)

  • Signals for the protonated nitrogen atoms in the dihydrochloride form

Mass Spectrometry

Mass spectrometric analysis would show a characteristic molecular ion peak corresponding to the free base (m/z 170) along with fragment ions reflecting the structural components.

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be the method of choice for analytical and quality control purposes, allowing for the assessment of purity and the detection of potential synthetic impurities or degradation products.

Research Opportunities and Future Directions

Pharmacokinetic Studies

Further research could focus on evaluating the pharmacokinetic properties of 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride, including:

  • Absorption, distribution, metabolism, and excretion (ADME) characteristics

  • Blood-brain barrier penetration potential

  • Metabolic stability and identification of primary metabolites

Computational Studies

Molecular modeling and computational studies could provide valuable insights into:

  • Conformational preferences of the azetidine-piperidine scaffold

  • Potential binding modes with therapeutic targets

  • Structure-based design of optimized derivatives

Expanded Chemical Space Exploration

The development of a focused library of analogs based on the 1-(Azetidin-3-yl)-4-methoxypiperidine scaffold could unveil new lead compounds with enhanced pharmacological properties and therapeutic potential.

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